N-ethyl-N-phenyl-2-(2-thienyl)acetamide
Description
Properties
IUPAC Name |
N-ethyl-N-phenyl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-2-15(12-7-4-3-5-8-12)14(16)11-13-9-6-10-17-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZWHCZIVIINJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenyl-2-(2-thienyl)acetamide typically involves the reaction of N-ethyl-N-phenylacetamide with a thienyl derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenyl-2-(2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-ethyl-N-phenyl-2-(2-thienyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenyl-2-(2-thienyl)acetamide involves its interaction with specific molecular targets. The thienyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-ethyl-N-phenyl-2-(2-thienyl)acetamide , highlighting differences in substituents, molecular properties, and reported activities:
Key Observations:
Heteroaromatic Moieties: Pyridine (e.g., in 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide) and benzothiazole rings introduce distinct hydrogen-bonding and π-stacking capabilities, critical for target engagement .
Spectroscopic Trends :
- The NH proton in simpler acetamides (e.g., N-(2-thienyl)acetamide ) resonates at δ 11.1 ppm in DMSO-d₆, whereas bulkier N-substituents (e.g., ethyl-phenyl) may shift this signal upfield due to steric hindrance or reduced hydrogen bonding .
Biological Relevance: Thiophene-containing acetamides demonstrate notable interactions with proteins, as seen in SARS-CoV-2 Mpro inhibition studies . The target compound’s 2-thienyl group may similarly engage hydrophobic pockets or catalytic residues. QSAR models for N-Benzothiazolyl-2-Phenyl Acetamide derivatives emphasize the importance of substituent positioning on bioactivity, suggesting that the ethyl-phenyl group in the target compound could be optimized for enhanced pharmacokinetics .
Q & A
Q. What are the standard synthetic routes for N-ethyl-N-phenyl-2-(2-thienyl)acetamide, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting from thiophene and phenyl precursors. Key steps include:
- Condensation reactions to form intermediate enones or pyridine derivatives (e.g., reacting acetylthiophene with aldehydes) .
- Nucleophilic substitution or thioacylation to introduce the acetamide moiety, often using chloroacetamide and potassium carbonate as a base .
- Optimization parameters :
- Temperature : Controlled between 50–80°C to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while toluene/water mixtures facilitate phase separation in azide substitutions .
- Monitoring : Thin-layer chromatography (TLC) and -NMR track reaction progress and confirm intermediate purity .
Q. Table 1: Comparison of Reaction Conditions from Literature
| Step | Solvent | Temp (°C) | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Condensation | Ethanol | 70 | NaOH | 65–75 | |
| Thioacylation | Acetonitrile | 60 | KCO | 80–85 | |
| Azide substitution | Toluene/Water | Reflux | NaN | 70–78 |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- - and -NMR confirm regiochemistry and functional groups (e.g., thiophene protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNOS: calc. 294.06, observed 294.05) .
- Elemental Analysis : Confirms purity (>95%) by matching C/H/N/S ratios to theoretical values .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding motifs (see Advanced Q3) .
Advanced Research Questions
Q. How can X-ray crystallography and software like SHELX resolve the crystal structure of this compound?
Methodological Answer:
- Data Collection : Single-crystal XRD at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Mo-Kα radiation (λ = 0.71073 Å) is typical .
- Structure Solution :
- Validation :
Q. Table 2: Key Crystallographic Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Space group | P |
| Unit cell dimensions | a=8.2 Å, b=10.5 Å, c=12.3 Å |
| Hydrogen bonds | N–H⋯O (2.89 Å) |
| Torsion angles | C–S–C= 105.3° |
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental -NMR with NIST Chemistry WebBook entries for analogous acetamides (e.g., CHNOS, δ 7.1–7.3 ppm for thiophene) .
- Contradiction Analysis :
- Solvent effects : Chemical shifts vary in CDCl vs. DMSO-d; report solvent explicitly .
- Impurity identification : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or byproducts .
- Database Alignment : Cross-reference PubChem CID entries for consistent molecular descriptors (e.g., InChIKey: CHNWVENRMYNFAF) .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
Methodological Answer:
Q. Table 3: Hydrogen-Bonding Parameters (Example)
| D–H⋯A | d(D–H) (Å) | d(H⋯A) (Å) | ∠DHA (°) | Symmetry Code |
|---|---|---|---|---|
| N1–H1⋯O1 | 0.88 | 2.12 | 165 | x, y, z |
Q. What methodologies assess the bioactivity of similar acetamide derivatives?
Methodological Answer:
- In Vitro Assays :
- Molecular Docking : Use AutoDock Vina to predict binding modes to protein active sites (e.g., PDB: 1XYZ) .
- ADME Studies :
- Lipophilicity : LogP via HPLC retention times .
- Metabolic stability : Microsomal half-life (t) in liver S9 fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
